Dodecane, 1-(2-propenylthio)-

Description

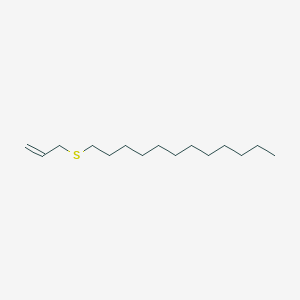

"Dodecane, 1-(2-propenylthio)-" is a sulfur-containing organic compound characterized by a dodecane backbone (C₁₂H₂₆) substituted with a 2-propenylthio (-S-CH₂CHCH₂) functional group at the terminal carbon. Thioether derivatives like this are notable for their intermediate polarity, which arises from the sulfur atom’s electronegativity and the alkene moiety in the propenyl group. Its reactivity and solubility likely differ from alkanes due to the thioether group, enabling interactions in organic synthesis or solvent systems .

Properties

CAS No. |

82412-30-4 |

|---|---|

Molecular Formula |

C15H30S |

Molecular Weight |

242.5 g/mol |

IUPAC Name |

1-prop-2-enylsulfanyldodecane |

InChI |

InChI=1S/C15H30S/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h4H,2-3,5-15H2,1H3 |

InChI Key |

YLIZPMPZVAMTNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane, 1-(2-propenylthio)- typically involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst. Metal catalysts such as nickel or palladium are often used to facilitate the hydrogenation of the alkene to form the thiol group . Another method includes the reduction of dodecyl sulfate with hydrogen sulfide, which also yields the desired product .

Industrial Production Methods

Industrial production of Dodecane, 1-(2-propenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dodecane, 1-(2-propenylthio)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group back to its original state if it has been oxidized.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Regeneration of the thiol group.

Substitution: Various alkylated thiols and other derivatives.

Scientific Research Applications

Dodecane, 1-(2-propenylthio)- has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in the synthesis of nanoparticles, particularly gold nanoparticles.

Biology: Employed in the study of thiol-based biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized as a surfactant, phase transfer catalyst, and in the production of vulcanized rubber.

Mechanism of Action

The mechanism of action of Dodecane, 1-(2-propenylthio)- involves its interaction with molecular targets through the thiol group. The thiol group can form strong bonds with metals and other electrophiles, which is exploited in various chemical processes. In biological systems, the thiol group can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Dodecane, 1-(2-propenylthio)-" with structurally or functionally related compounds, emphasizing molecular properties, applications, and experimental findings.

Table 1: Comparative Analysis of Dodecane Derivatives

*Calculated based on formula C₁₅H₂₈S.

Key Comparisons:

Functional Group Impact :

- Thioether vs. Alkane : The thioether group in "Dodecane, 1-(2-propenylthio)-" introduces polarity and reactivity compared to inert alkanes like dodecane or decane. For example, dodecane’s hydrophobicity limits its utility in polar reactions, whereas the thioether’s sulfur atom could enhance ligand-metal interactions in catalysis .

- Thioether vs. Sulfinyl : Sulfinyl derivatives (e.g., 1-(methylsulfinyl)dodecane) exhibit higher polarity due to the oxidized sulfur, making them more effective surfactants. The thioether’s lower oxidation state may favor stability in reducing environments .

Biological Activity: Alkanes like decane and dodecane promote plant biomass but lack biocontrol activity against pathogens like Sclerotinia sclerotiorum .

Solvent Performance :

- Dodecane as a solvent in catalytic systems showed reduced isoprene yields compared to base oil-containing solvents, likely due to poor miscibility with polar intermediates . The thioether’s moderate polarity could improve solubility for specific substrates, though experimental validation is needed.

Industrial Relevance: Sulfur-containing compounds are critical in lubricant additives and surfactants. While 1-(methylsulfinyl)dodecane is commercially documented , the thioether derivative might serve as a precursor for sulfoxide synthesis or organometallic catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.